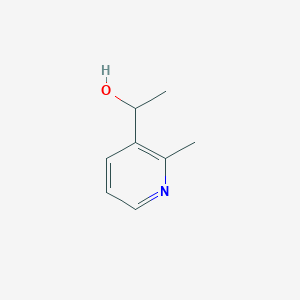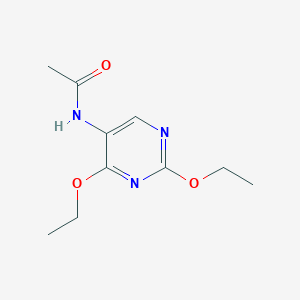
N-(2,4-diethoxypyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-diethoxypyrimidin-5-yl)acetamide” is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.248. It is a derivative of pyrimidine, which is a class of compounds known to exhibit a range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains acetamide and diethoxy groups attached to the pyrimidine ring.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
The synthesis of radiolabeled compounds, such as [14C3]moxonidine, utilizes similar pyrimidine derivatives for medical imaging and diagnostic studies. The detailed synthesis procedures offer insights into the creation of complex molecules for biological applications (Czeskis, 2004).
Intermediate in Pharmaceutical Synthesis
Pyrimidine derivatives serve as intermediates in the synthesis of anticancer drugs like dasatinib. These intermediates are crucial for constructing molecules with significant therapeutic potential (Guo Lei-ming, 2012).
Molecular Docking and Enzyme Inhibitory Activities
Research into triazole analogues incorporating pyrimidine units demonstrates their potential as enzyme inhibitors. Such studies highlight the role of pyrimidine derivatives in designing new pharmaceuticals with targeted biological activities (Virk et al., 2018).
Antiviral and Antimicrobial Agents
The development of compounds based on pyrimidine scaffolds extends to antiviral and antimicrobial applications. These studies underscore the versatility of pyrimidine derivatives in addressing various biological challenges (Hossan et al., 2012).
Advanced Materials and Chemical Sensors
The study of vibrational spectroscopic signatures and the effect of rehybridization on pyrimidine derivatives aids in understanding their physical and chemical properties. Such research is foundational for developing materials with specific functionalities, including chemical sensors (Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-15-9-8(12-7(3)14)6-11-10(13-9)16-5-2/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVQLHQEHCTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

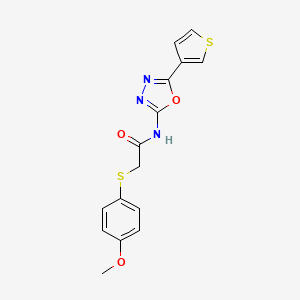
![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)

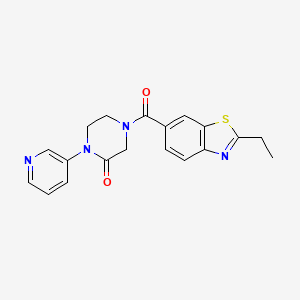
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2655802.png)
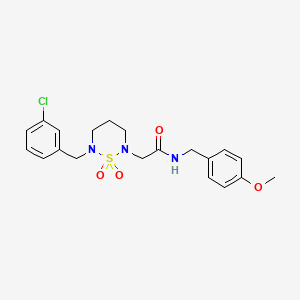
![2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2655804.png)

![N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2655808.png)


